molecular formula C18H22ClN3OS2 B2937202 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216616-71-5

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2937202
CAS No.: 1216616-71-5
M. Wt: 395.96
InChI Key: UCSVIPLBCLADHW-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a recognized and potent ATP-competitive inhibitor of the BCR-ABL tyrosine kinase, a primary driver of chronic myeloid leukemia (CML). Its significant research value lies in its ability to target the T315I "gatekeeper" mutation of BCR-ABL, a common and challenging mechanism of resistance to earlier-generation tyrosine kinase inhibitors like imatinib. This compound has been demonstrated to inhibit the proliferation of Ba/F3 cells expressing BCR-ABL T315I and to induce apoptosis in CML cell lines. Research utilizing this inhibitor is focused on understanding and overcoming drug resistance in leukemia, validating new therapeutic strategies for T315I-mutant driven cancers, and investigating the downstream signaling pathways critical for the survival and proliferation of malignant cells. It serves as an essential pharmacological tool for preclinical studies aimed at developing more effective treatments for resistant and refractory hematological malignancies.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS2.ClH/c1-12-10-13(2)16-14(11-12)19-18(24-16)21(8-7-20(3)4)17(22)15-6-5-9-23-15;/h5-6,9-11H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSVIPLBCLADHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=CS3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic organic compound with significant potential in medicinal chemistry. This compound features a complex structure that includes a benzo[d]thiazole moiety and a dimethylamino group, which are critical for its biological activity. The molecular formula is C21H26ClN3OSC_{21}H_{26}ClN_{3}OS, and it has a molecular weight of approximately 436.0 g/mol.

Chemical Structure and Synthesis

The synthesis of this compound generally involves several key steps:

  • Formation of the benzo[d]thiazole ring: Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Attachment of the dimethylaminoethyl group: Involves alkylation with a dimethylaminoethyl halide.
  • Formation of the carboxamide moiety: Finalized by acylation with acetic anhydride or acetyl chloride.

These synthetic routes allow for the exploration of various derivatives and analogs, enhancing its potential applications in pharmacology.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The structural characteristics facilitate binding to these targets, modulating their activity and leading to various biological effects.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance:

  • Inhibition of Cancer Cell Proliferation: Studies have shown that related compounds can effectively inhibit the growth of various cancer cell lines through mechanisms involving DNA binding and apoptosis induction .

Neuroprotective Effects

Certain derivatives have been studied for their neuroprotective properties against oxidative stress and neuroinflammation, suggesting potential applications in treating neurodegenerative diseases .

Antimicrobial Activity

Compounds containing the benzo[d]thiazole moiety have demonstrated antimicrobial properties. For example, derivatives have shown efficacy against Staphylococcus aureus strains, including those resistant to methicillin .

Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound 7aAntitubercularMycobacterium tuberculosis
Compound 7gAntitumorVarious Cancer Cell Lines
Compound II.bAntimicrobialStaphylococcus aureus

Case Study: Antitubercular Activity

A study evaluated the anti-tubercular activity of synthesized benzothiazole derivatives, revealing that compounds similar to this compound exhibited promising results against Mycobacterium tuberculosis with significant selectivity and bioavailability .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies on related compounds indicated favorable absorption profiles and metabolic stability, which are essential for therapeutic applications .

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a chemical compound with potential applications in scientific research. This compound has the molecular formula C18H22ClN3OS2C_{18}H_{22}ClN_3OS_2 and a molecular weight of 396.0 .

Here's what is known about its potential applications and related compounds:

Benzothiazole Derivatives

  • N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride, a related benzothiazole derivative, falls into the category of heterocyclic compounds that have been studied for their wide range of biological activities.
  • Benzothiazoles are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, making them of significant interest in research.
  • The specific structure of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride suggests potential interactions with various biological targets, enhancing its therapeutic relevance.
  • Molecular docking studies suggest that this compound effectively interacts with active sites on target proteins through hydrogen bonding and hydrophobic interactions, which could lead to significant therapeutic effects.

Other related information

  • A similar compound, N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, has the molecular formula C13H19N3SC_{13}H_{19}N_3S and a molecular weight of 249.38 g/mol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole and Thiophene Families

a. N-(2-(Dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide Hydrochloride ()
  • Molecular Formula : C₂₄H₃₁ClN₄O₃S₂
  • Key Differences: Replaces the thiophene-2-carboxamide with a tosylpropanamide group.
  • Synthesis : Likely involves sulfonylation steps, as seen in for sulfonylacetamide derivatives.
b. N-(2-(Dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide Hydrochloride ()
  • Molecular Formula : C₂₂H₂₇ClFN₃O₃S₂
  • Key Differences : Incorporates a 4-fluorophenylsulfonyl group, which may enhance metabolic stability and lipophilicity due to fluorine’s electronegativity. This contrasts with the thiophene-2-carboxamide’s planar aromatic system, which could favor π-π stacking interactions in biological targets.
c. 3-Chloro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide ()
  • Molecular Formula : C₁₂H₇ClN₄O₃S₂
  • Key Differences: Lacks the dimethylaminoethyl and benzothiazole substituents but shares the thiophene-carboxamide core. The 5-nitrothiazole group introduces strong electron-withdrawing effects, which may enhance antimicrobial activity (as reported in ) but reduce bioavailability.

Quinoline and Thiazolidinone-Based Analogues

a. N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride ()
  • Molecular Formula : C₁₅H₂₀ClN₃O₂
  • Key Differences: Substitutes the benzothiazole with a quinoline ring.
b. 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide ()
  • Molecular Formula : C₂₀H₁₅ClN₄O₃S₃
  • Key Differences: Features a thiazolidinone ring with a 4-chlorobenzylidene substituent. The thioxoacetamide group introduces redox-active sulfur atoms, which may confer distinct reactivity compared to the carboxamide group in the target compound.

Pharmacokinetic and Physicochemical Comparisons

Property Target Compound Analog Analog Analog
Molecular Weight ~500 (inferred) 521.1 354.8 309.8
Polar Groups Carboxamide, dimethylamino Tosyl, dimethylamino Nitrothiazole, carboxamide Quinoline, hydroxy
Lipophilicity (LogP)* Moderate (est.) High (tosyl group) Moderate-high Low-moderate
Melting Point Not reported Not reported 186–187 °C 206–207 °C

*Estimated based on substituent effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride, and how can its purity be validated?

  • Methodology :

  • Use a two-step synthesis: (1) React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min), followed by (2) cyclization in DMF with iodine and triethylamine to form the thiadiazole core .
  • Validate purity via ¹H/¹³C NMR to confirm structural integrity (e.g., dihedral angles between aromatic rings and nitro group orientations) and elemental analysis for stoichiometric validation .

Q. What solvents and reaction conditions are optimal for synthesizing thiophene-carboxamide derivatives like this compound?

  • Methodology :

  • Acetonitrile is preferred for initial coupling due to its polarity and ability to stabilize intermediates. DMF is critical for cyclization steps, as it facilitates iodine-mediated sulfur cleavage and ring closure .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust reflux times (1–3 hours) based on substituent steric effects .

Q. How can researchers confirm the compound’s biological activity (e.g., antimicrobial, antitumor) in preliminary assays?

  • Methodology :

  • Use in vitro assays:
  • Antimicrobial : Broth microdilution (MIC/MBC) against S. aureus and E. coli at pH 7.4 and 5.5 to assess pH-dependent activity .
  • Antitumor : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with structurally similar thiadiazole derivatives (e.g., 5-nitro-2-furyl analogs) .

Advanced Research Questions

Q. How can researchers address low yields during the cyclization step of the thiadiazole core?

  • Methodology :

  • Optimize iodine stoichiometry (1.2–1.5 equiv.) and use triethylamine as a base to neutralize HI byproducts.
  • Replace DMF with DMSO if sulfur precipitation inhibits cyclization; monitor via HPLC to track intermediate conversion .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?

  • Methodology :

  • Perform QSAR modeling to correlate substituent effects (e.g., 5,7-dimethylbenzo[d]thiazol-2-yl vs. 4-chlorophenyl) with activity.
  • Validate via crystallography (e.g., dihedral angles between thiophene and benzothiazole rings) to assess conformational impacts on receptor binding .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be improved for in vivo studies?

  • Methodology :

  • Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the dimethylaminoethyl moiety to enhance aqueous solubility.
  • Conduct microsomal stability assays (human liver microsomes) to identify metabolic hotspots (e.g., thiophene ring oxidation) .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

  • Methodology :

  • Use preparative HPLC with a C18 column (acetonitrile/water gradient) or membrane filtration (MWCO 500 Da) to remove low-molecular-weight byproducts.
  • For scale-up, apply continuous-flow chemistry to improve yield and reduce iodine waste .

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